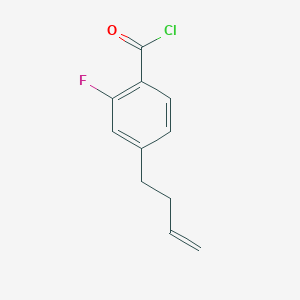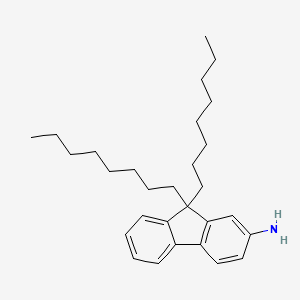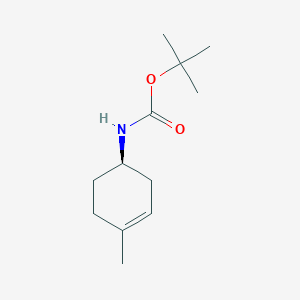
(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is known for its unique stereochemistry and its ability to act as a ligand in asymmetric synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate typically involves the reaction of (1S,2S)-1,2-diphenylethane-1,2-diamine with dimethyl sulfate in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the desired stereochemistry is maintained. The resulting product is then treated with trifluoromethanesulfonic acid to obtain the trifluoromethanesulfonate salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications.
化学反応の分析
Types of Reactions
(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted diamines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism by which (1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate exerts its effects is primarily through its role as a chiral ligand. It binds to metal centers in catalytic complexes, inducing chirality and facilitating asymmetric reactions. The molecular targets and pathways involved include various metal-catalyzed processes, where the compound enhances the selectivity and efficiency of the reactions.
類似化合物との比較
Similar Compounds
(1S,2S)-1,2-Diphenylethane-1,2-diamine: A precursor to the compound, used in similar applications but lacks the dimethyl and trifluoromethanesulfonate groups.
(1R,2R)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate: The enantiomer of the compound, with similar properties but different stereochemistry.
Uniqueness
(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate is unique due to its specific stereochemistry and the presence of the trifluoromethanesulfonate group, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly valuable in asymmetric synthesis and industrial applications.
特性
分子式 |
C17H21F3N2O3S |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
(1S,2S)-N',N'-dimethyl-1,2-diphenylethane-1,2-diamine;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C16H20N2.CHF3O3S/c1-18(2)16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13;2-1(3,4)8(5,6)7/h3-12,15-16H,17H2,1-2H3;(H,5,6,7)/t15-,16-;/m0./s1 |
InChIキー |
BKFOLLPMYNVVPK-MOGJOVFKSA-N |
異性体SMILES |
CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.C(F)(F)(F)S(=O)(=O)O |
正規SMILES |
CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.C(F)(F)(F)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


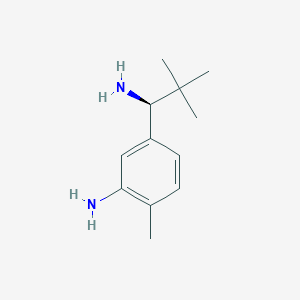
![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12840061.png)

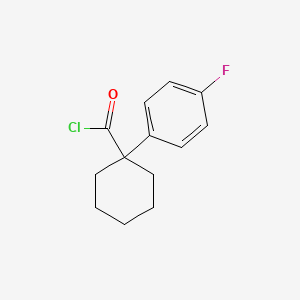

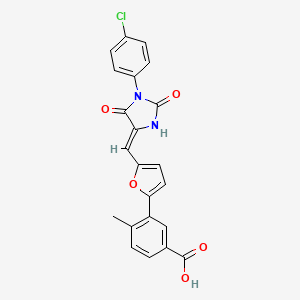
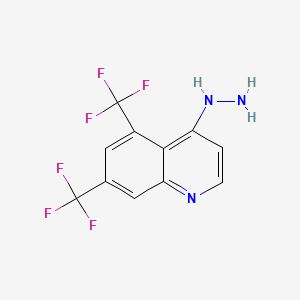
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)
![3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)
